Lenalidomide-PEG3-OH is a compound that combines lenalidomide, an immunomodulatory drug, with a polyethylene glycol (PEG) linker. This compound is part of a class of molecules designed to enhance the pharmacokinetic properties of therapeutic agents through the incorporation of PEG, which can improve solubility and bioavailability. Lenalidomide itself is primarily known for its use in treating multiple myeloma and certain types of anemia, particularly in patients with myelodysplastic syndromes.
Lenalidomide-PEG3-OH falls under the category of bioconjugates or drug conjugates, specifically designed for targeted therapy applications. It is often explored in the context of targeted protein degradation strategies, particularly with regard to proteolysis-targeting chimeras (PROTACs), which utilize E3 ligase recruitment to facilitate the degradation of specific proteins within cells .
The synthesis of Lenalidomide-PEG3-OH typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and selectivity. The use of automated synthesizers has been noted to enhance reproducibility in these processes .
Lenalidomide-PEG3-OH consists of a lenalidomide core structure linked to a PEG3 moiety. The molecular formula for lenalidomide is C_13H_13N_3O_3, while the PEG linker typically has the formula C_6H_{12}O_3 for PEG3. The combination results in a more complex structure that retains the pharmacophoric elements of lenalidomide while enhancing solubility.
The molecular weight of Lenalidomide-PEG3-OH can be calculated by summing the molecular weights of its components, leading to an approximate molecular weight around 300-400 g/mol depending on the exact structure and modifications made during synthesis.
Lenalidomide-PEG3-OH participates in various chemical reactions typical for drug conjugates:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Lenalidomide-PEG3-OH functions primarily through its ability to recruit E3 ligases, such as Cereblon, leading to targeted protein degradation via the ubiquitin-proteasome system. This mechanism allows for selective elimination of proteins involved in disease processes, particularly in cancer.
The efficacy of Lenalidomide-PEG3-OH in promoting protein degradation has been demonstrated through various cellular assays that measure target protein levels before and after treatment with this compound .
Relevant analytical techniques such as differential scanning calorimetry (DSC) can be used to assess thermal properties and stability profiles .
Lenalidomide-PEG3-OH is primarily utilized in research focused on targeted therapies, particularly in oncology. Its applications include:
Through these applications, Lenalidomide-PEG3-OH represents a significant advancement in therapeutic strategies aimed at enhancing drug efficacy while minimizing side effects associated with traditional small molecule therapies.
Lenalidomide-PEG3-OH represents a strategically functionalized derivative of the immunomodulatory drug (IMiD) lenalidomide, engineered to serve as a key building block for proteolysis-targeting chimeras (PROTACs). This compound integrates three critical elements:
Its design addresses a fundamental challenge in PROTAC development: the efficient bridging of E3 ubiquitin ligases to disease-relevant proteins to induce their ubiquitination and proteasomal degradation. As a synthetic E3 ligase ligand-linker conjugate, Lenalidomide-PEG3-OH enables modular assembly of heterobifunctional degraders with enhanced physicochemical properties and degradation efficiency [6] [9].
Cereblon serves as the substrate receptor subunit within the CRL4CRBN E3 ubiquitin ligase complex, playing a dominant role in clinical-stage PROTAC development due to several intrinsic advantages:
Structural and Functional Properties
Clinical Validation
Table 1: E3 Ligases Utilized in Clinical-Stage PROTACs (2023) [3]
| E3 Ligase | Number of Clinical PROTACs | Example Targets |
|---|---|---|
| CRBN | 12 | BET, IRAK4, STAT3 |
| VHL | 1 | BCL-XL |
| Undisclosed | 2 | BTK, AR |
The development of Lenalidomide-PEG3-OH exemplifies a rational medicinal chemistry strategy to enhance PROTAC utility:
Stage 1: Parent IMiD Scaffold Optimization
Stage 2: Functionalization for PROTAC Conjugation
Stage 3: Terminal Functional Group Diversification
Table 2: Molecular Evolution of Lenalidomide Derivatives [4] [6] [9]
| Compound | Key Structural Features | Role in PROTAC Synthesis |
|---|---|---|
| Lenalidomide | Native CRBN binder | Molecular glue degraders |
| Lenalidomide-4'-NH₂ | 4'-amino modification | Direct linker conjugation |
| Lenalidomide-PEG3-iodine | Triethylene glycol + iodo terminus | Palladium-catalyzed couplings |
| Lenalidomide-PEG3-OH | Triethylene glycol + hydroxyl terminus | Esterification/carbamate formation |
| 6-Fluoro-lenalidomide | 6-F substitution | Selective neosubstrate recruitment |
The triethylene glycol (PEG3) spacer in Lenalidomide-PEG3-OH addresses critical challenges in PROTAC design through three key mechanisms:
Conformational Optimization
Physicochemical Modulation
Synthetic Versatility
Table 3: Comparative Performance of PROTAC Linker Architectures [1] [6] [9]
| Linker Type | Representative Compound | Key Advantages | Limitations |
|---|---|---|---|
| Alkyl (C8-C12) | dBET1 (BRD4 degrader) | Metabolic stability | Low solubility |
| PEGn (n=2-4) | SJF620 (BTK degrader) | Optimal flexibility/solubility | Potential metabolite oxidation |
| Piperazine | ARV-110 (AR degrader) | Rigid geometry | Synthetic complexity |
| Aromatic | dTAG-13 (FKBP12F36V) | Protease resistance | High hydrophobicity |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: